molecular formula C8H9BrN2O2 B13324626 (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

Cat. No.: B13324626
M. Wt: 245.07 g/mol
InChI Key: FARVNIMLDDARND-LURJTMIESA-N
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Description

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is a compound that features an amino group and a bromopyridine moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the coupling of 5-bromopyridine-2-boronic acid with an appropriate amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of amino acids with pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a bromopyridine moiety on a propanoic acid backbone. This combination of functional groups allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

FARVNIMLDDARND-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CC(=O)O)N

Origin of Product

United States

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